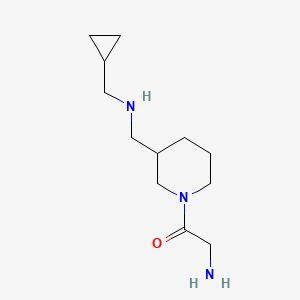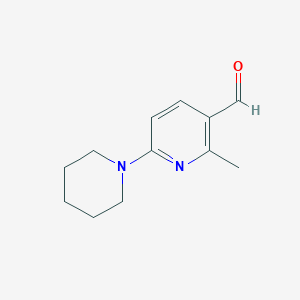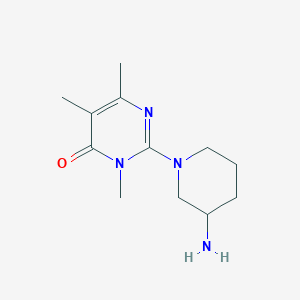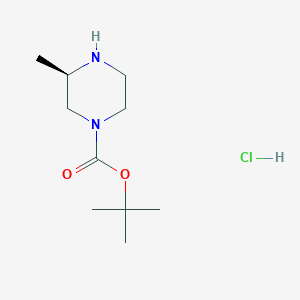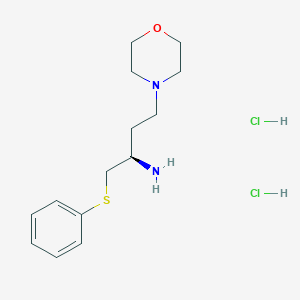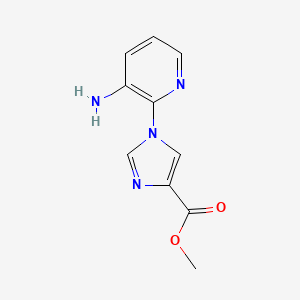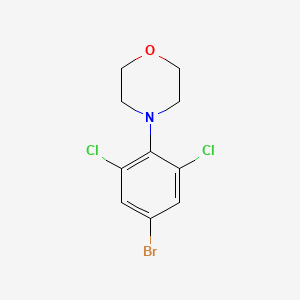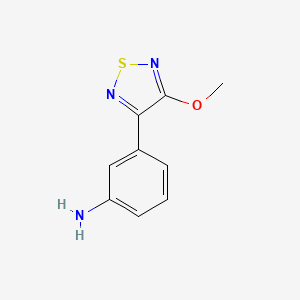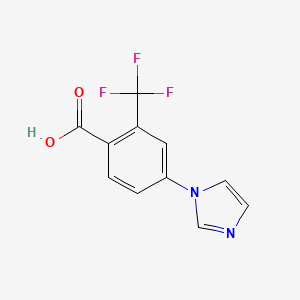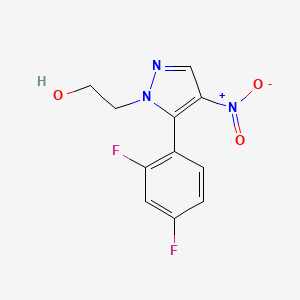
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールは、ピラゾール類に属する合成有機化合物です。この化合物は、ピラゾール環に結合したジフルオロフェニル基、ニトロ基、エタノール部分を特徴としています。
2. 製法
合成経路と反応条件
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールの合成は、一般的に以下の手順を伴います。
ピラゾール環の形成: 最初のステップでは、適切なヒドラジン誘導体とβ-ジケトンまたはα、β-不飽和カルボニル化合物を環状縮合させてピラゾール環を形成します。
ジフルオロフェニル基の導入: ジフルオロフェニル基は、ジフルオロベンゼン誘導体を用いた求核置換反応によって導入できます。
ニトロ化: ニトロ基は、通常、濃硝酸と硫酸の混合物を用いたニトロ化反応によって導入されます。
エタノール置換: 最後のステップでは、適切な脱離基を塩基性条件下でエタノールと置換します。
工業的製法
この化合物の工業的生産は、上記の合成経路の最適化バージョンを含み、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点が置かれます。連続フロー合成やグリーンケミストリーの原理の使用などの技術が採用される可能性があります。
3. 化学反応解析
反応の種類
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールは、以下を含む様々な化学反応を起こす可能性があります。
酸化: エタノール部分は、対応するアルデヒドまたはカルボン酸を形成するために酸化される可能性があります。
還元: ニトロ基は、触媒または金属水素化物存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: ジフルオロフェニル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、パラジウム触媒を使用した水素ガス、水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどがあります。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
酸化: 2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)アセトアルデヒドまたは2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)酢酸の生成。
還元: 2-(5-(2,4-ジフルオロフェニル)-4-アミノ-1H-ピラゾール-1-イル)エタノールの生成。
置換: 使用される求核剤に応じて、様々な置換誘導体の生成。
4. 科学研究への応用
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールは、いくつかの科学研究への応用があります。
医薬品化学: 抗炎症剤、抗菌剤、抗がん剤の開発におけるファーマコフォアとしての可能性について研究されています。
材料科学: 特定の電子特性と光学特性を持つ先進材料の合成における可能性について検討されています。
生物学的研究: その活性に関連する生物学的経路と分子標的を研究するためのツール化合物として使用されます。
産業応用: 農薬やその他の工業製品の開発における可能性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Ethanol Substitution: The final step involves the substitution of an appropriate leaving group with ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: It is investigated for its potential use in the development of agrochemicals and other industrial products.
作用機序
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールの作用機序は、特定の分子標的と経路との相互作用を伴います。ニトロ基とジフルオロフェニル基は、その生物活性に寄与する重要な官能基です。この化合物は、特定の酵素や受容体を阻害し、観察された薬理効果をもたらす可能性があります。正確な分子標的と経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-(5-(2,4-ジフルオロフェニル)-1H-ピラゾール-1-イル)エタノール: ニトロ基がないため、生物活性が異なる可能性があります。
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)プロパン: エタノールの代わりにプロパン部分を有するため、溶解性と反応性が異なる可能性があります。
2-(5-(2,4-ジフルオロフェニル)-4-アミノ-1H-ピラゾール-1-イル)エタノール: ニトロ基の代わりにアミノ基を含んでいるため、化学的および生物学的特性が異なります。
独自性
2-(5-(2,4-ジフルオロフェニル)-4-ニトロ-1H-ピラゾール-1-イル)エタノールは、ニトロ基とジフルオロフェニル基の両方を有するため、独自の化学反応性と潜在的な生物活性を持つことが特徴です。これらの官能基の組み合わせにより、様々な科学研究への応用において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(5-(2,4-Difluorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the nitro group, which may result in different biological activity.
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)propane: Has a propane moiety instead of ethanol, which may affect its solubility and reactivity.
2-(5-(2,4-Difluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the nitro group and the difluorophenyl group, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
特性
分子式 |
C11H9F2N3O3 |
|---|---|
分子量 |
269.20 g/mol |
IUPAC名 |
2-[5-(2,4-difluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9F2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChIキー |
DJPRLYPLUFVKBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


